molecular formula C12H7ClN2 B100858 2-Chlorobenzo[c]cinnoline CAS No. 18591-94-1

2-Chlorobenzo[c]cinnoline

Cat. No. B100858
CAS RN: 18591-94-1
M. Wt: 214.65 g/mol
InChI Key: BSDGNTCUCRWUSU-UHFFFAOYSA-N
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Description

2-Chlorobenzo[c]cinnoline is a derivative of Benzo[c]cinnoline . Benzo[c]cinnoline is a tricyclic organic compound with the formula C12H8N2 . It is formally derived by oxidative dehydrogenation of 2,2’-diaminobiphenyl .


Synthesis Analysis

The synthesis of cinnoline derivatives has been reported to be carried out using metal-catalyzed C-C and C-N bond formation reactions . In a specific study, 2-Chlorobenzo[c]cinnoline was found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide .


Molecular Structure Analysis

The molecular structure of 2-Chlorobenzo[c]cinnoline is similar to that of Benzo[c]cinnoline, which is an aromatic heterocyclic compound with the formula C12H8N2 . It is a tricyclic compound where two nitrogen atoms are part of the six-membered ring .


Chemical Reactions Analysis

2-Chlorobenzo[c]cinnoline has been found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide . Another study reported a transition-metal-free intramolecular redox cyclization reaction for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine .

Scientific Research Applications

Synthesis and Chemical Reactivity

Reactions with Lithium Dialkylamide 2-Chlorobenzo[c]cinnoline has been a focus of chemical research, particularly in its reactions with lithium dialkylamide. Studies reveal that it yields products like 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline when reacted with lithium dimethylamide. Interestingly, the products and their ratios vary based on the specific reactants and conditions used, indicating a rich chemistry with potential applications in material science or pharmaceutical synthesis (Lewis & Reiss, 1968), (Lewis, Prager & Ross, 1975).

Aminobenzo[c]cinnolines Formation Investigations into the reactions of chlorobenzo[c]cinnolines with potassium amide in ammonia have demonstrated the formation of aminobenzo[c]cinnolines, a process which involves mixed addition-elimination and elimination-addition mechanisms. This implies the versatility of 2-Chlorobenzo[c]cinnoline in synthesizing a range of compounds, potentially opening doors to new materials and pharmaceuticals (Lewis, Prager & Ross, 1975).

Biological Activity and Medicinal Chemistry

Cinnoline Derivatives The cinnoline nucleus, part of the 2-Chlorobenzo[c]cinnoline structure, is integral in medicinal chemistry. Derivatives of cinnoline have been reported to exhibit a broad spectrum of pharmacological activities, such as antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, and antitumor properties. This underscores the potential of 2-Chlorobenzo[c]cinnoline in the development of new pharmaceutical agents (Szumilak & Stańczak, 2019).

Development of Kinase Inhibitors 4-(2-Fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have shown promising results as c-Met kinase inhibitors. These compounds, part of broader research involving 2-Chlorobenzo[c]cinnoline, exhibited significant antiproliferative activity against various cancer cell lines. This positions 2-Chlorobenzo[c]cinnoline as a key compound in the exploration of novel cancer treatments (Li et al., 2013).

Future Directions

Future research could focus on the development of novel transition-metal-free mediated reactions from simple substrates to obtain the cinnoline framework . Additionally, there is a surge in the significance of designing innovative cinnoline, quinoxalines, and quinazolines derivatives, examining their different properties and potential applications .

properties

IUPAC Name

2-chlorobenzo[c]cinnoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGNTCUCRWUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorobenzo[c]cinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzo[c]cinnoline
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2-Chlorobenzo[c]cinnoline
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2-Chlorobenzo[c]cinnoline
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2-Chlorobenzo[c]cinnoline
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2-Chlorobenzo[c]cinnoline
Reactant of Route 6
2-Chlorobenzo[c]cinnoline

Citations

For This Compound
12
Citations
GE Lewis, RH Prager, RHM Ross - Australian Journal of …, 1975 - CSIRO Publishing
The reactions of the four isomeric chlorobenzo[c]cinnolines and unsubstituted benzo[c]cinnoline with lithium dimethylamide in dimethylamine lead to the formation of complex product …
Number of citations: 8 www.publish.csiro.au
GE Lewis, RH Prager, RHM Ross - Australian Journal of …, 1975 - CSIRO Publishing
The individual reactions of chloro- and iodo-benzo[cJcinnolines with potassium amide in ammonia have been shown to yield mixtures of aminobenzo[c]cinnolines. The observed …
Number of citations: 10 www.publish.csiro.au
GE Lewis, JA Reiss - Australian Journal of Chemistry, 1968 - CSIRO Publishing
Details of the integrated nmr, spectra and assignments are summarized in Table 1; and it can be seen that there are characteristic variations in the T values of the methyl (or methylene) …
Number of citations: 0 www.publish.csiro.au
GE Lewis, JA Reiss - Australian Journal of Chemistry, 1968 - CSIRO Publishing
2-Chlorobenzo[c]cinnoline has been found to yield 4-dimethylaminobenzo[c]-cinnoline and 2,4,7-tris(dimethylamino)benzo[c]cinnoline on reaction with lithium dimethylamide. The same …
Number of citations: 6 www.publish.csiro.au
GE Lewis, JA Reiss - Australian Journal of Chemistry, 1967 - CSIRO Publishing
Reactions of 1-, 2-, 3-, and-4-chlorobenzo[c]cinnoline with dialkylamines have yielded the four corresponding dimethylaminobenzo[c]cinnolines and 2-diethyl-aminobenzo[c]cinnoline. A …
Number of citations: 4 www.publish.csiro.au
GE Lewis, DL Lill, RH Prager… - Australian Journal of …, 1970 - CSIRO Publishing
In an earlier publication in this series1 the ultraviolet-visible absorption spectra of 2-amino-, 2-dimethylamino-, and 2-diethylamino-benzo [c] cinnoline (1; R= NH2, NMe2, and NEt2, …
Number of citations: 0 www.publish.csiro.au
GE Lewis, JA Reiss - Australian Journal of Chemistry, 1967 - CSIRO Publishing
2-Dimethylaminobenzo[c]cinnoline is formed when 4-dimethylaminoazo benzene N-oxide is irradiated in 22N sulphuric acid. The same product arises in good yield when 2-chlorobenzo…
Number of citations: 7 www.publish.csiro.au
GM Badger, RJ Drewer, GE Lewis - Australian Journal of …, 1964 - CSIRO Publishing
2,4,6-Trimethylazobenzene has been shown to undergo photochemical cyclodehydrogenation in sulphuric acid to give 2,4-dimethylbenzo[c]cinnoline and 1,2,4-trimethylbenzo[c]…
Number of citations: 44 www.publish.csiro.au
NC Jamieson, GE Lewis - Australian Journal of Chemistry, 1967 - CSIRO Publishing
The photochemical reactions of 4,4?-bis(phenylazo)biphenyl and 4- phenyl-azoazobenzene in 98% sulphuric acid have been examined, for comparison with the corresponding …
Number of citations: 14 www.publish.csiro.au
DL Forster, TL Gilchrist, CW Rees - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
In contrast with NN′-dialkylsulphamides the oxidation of diarylsulphamides by hypochlorite is not a general route to aromatic azo-compounds; instead the major products are usually …
Number of citations: 14 pubs.rsc.org

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